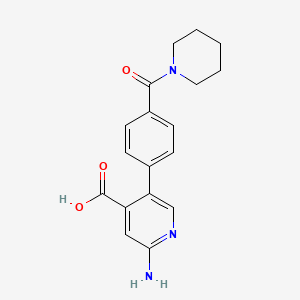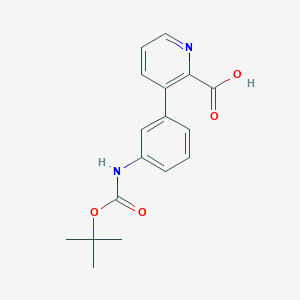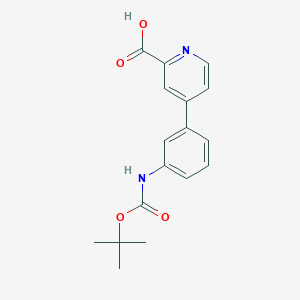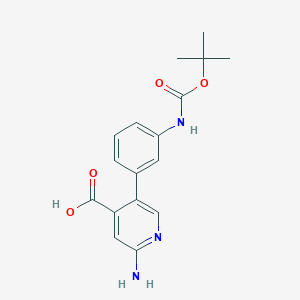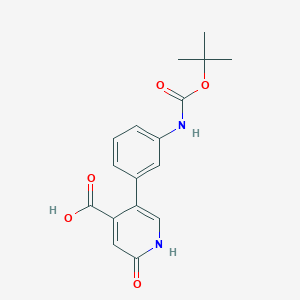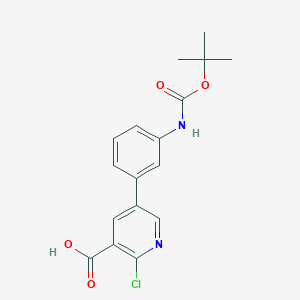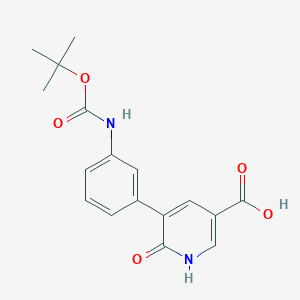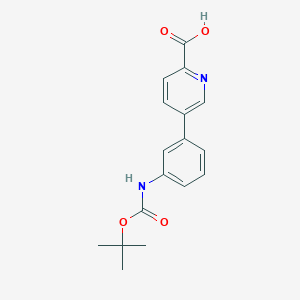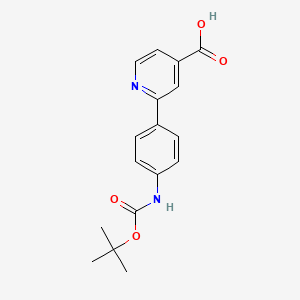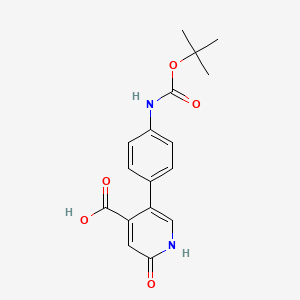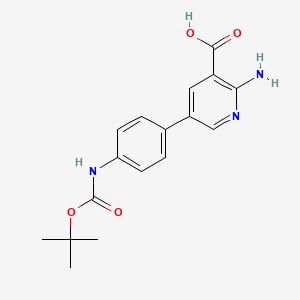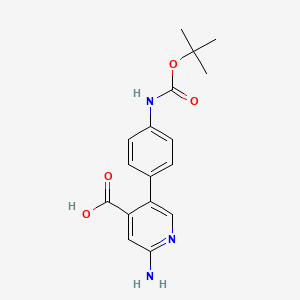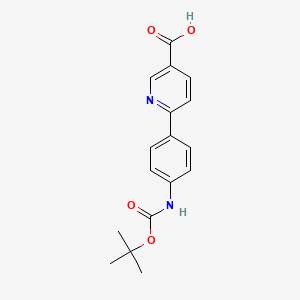
6-(4-BOC-Aminophenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-BOC-Aminophenyl)nicotinic acid is a compound that features a nicotinic acid core substituted with a 4-BOC-aminophenyl group The BOC (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-BOC-Aminophenyl)nicotinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.
Coupling with Nicotinic Acid: The BOC-protected aminophenyl is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Major Products:
Oxidation: Oxidized derivatives of the nicotinic acid moiety.
Reduction: Reduced forms of the compound, particularly at the nitro group.
Substitution: Free amine after BOC removal.
科学的研究の応用
6-(4-BOC-Aminophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The BOC group protects the amine, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting or activating specific pathways .
類似化合物との比較
4-BOC-Aminobenzoic acid: Similar in structure but with a benzoic acid core instead of nicotinic acid.
6-(4-BOC-Aminophenyl)benzoic acid: Another similar compound with a benzoic acid core.
Uniqueness: 6-(4-BOC-Aminophenyl)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts different chemical and biological properties compared to its benzoic acid counterparts. This uniqueness makes it valuable in specific applications where nicotinic acid derivatives are preferred .
特性
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)14-9-6-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYCAJKDNLKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
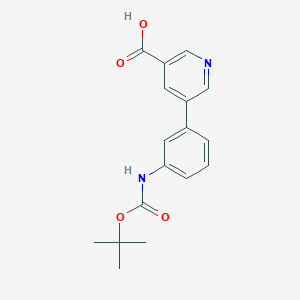
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
